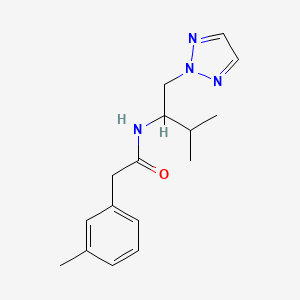

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-12(2)15(11-20-17-7-8-18-20)19-16(21)10-14-6-4-5-13(3)9-14/h4-9,12,15H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWMOPMJQGNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Properties

The compound features a triazole moiety, which is known for its biological significance. The presence of the triazole ring enhances the compound's stability and reactivity, allowing it to engage in various interactions with biological targets through hydrogen bonding and π-stacking. Its structural complexity contributes to its unique chemical properties and potential applications in drug development.

2. Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize the formed hydrochloric acid.

3.1 Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate good inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL for some derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (μmol/mL) |

|---|---|---|

| Compound A | E. coli | 0.0063 |

| Compound B | S. aureus | 0.0125 |

| N-(3-methyl...) | E. coli and S. aureus | TBD |

3.2 Anticancer Activity

This compound has been evaluated for its anticancer potential through thymidylate synthase inhibition. Compounds in this class have shown IC50 values ranging from 1.95 to 4.24 μM, indicating significant anticancer activity compared to standard drugs like doxorubicin .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | H460 | 4.00 |

| Compound D | MCF7 | 3.50 |

| N-(3-methyl...) | H460 | TBD |

The biological activity of this compound is believed to be mediated through:

- Inhibition of Key Enzymes : The triazole structure allows for effective binding to target enzymes like thymidylate synthase.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

5. Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in treating various infections and cancers:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole hybrids exhibited potent activity against resistant strains of bacteria.

- Antitumor Studies : Research involving the evaluation of triazole-containing compounds showed promising results against lung cancer cell lines, suggesting their potential use in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Evidence

Naphthoxy-Triazole Acetamides ()

- Structure : 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives.

- Key Differences :

- Triazole Substitution : 1H-1,2,3-triazole (vs. 2H-1,2,3-triazole in the target compound).

- Substituents : Naphthoxy-methyl group at the triazole’s 4-position and phenyl/m-nitrophenyl acetamide (vs. m-tolyl acetamide).

- Synthesis : CuAAC between azides and alkynes, similar to the target compound’s presumed route .

- Spectroscopy :

1,2,4-Triazole Sulfanyl Acetamide ()

- Structure : N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide.

- Key Differences :

- Triazole Type : 1H-1,2,4-triazole (vs. 2H-1,2,3-triazole).

- Linker : Sulfanyl (-S-) bridge (vs. direct alkyl chain).

Indole-Hydrazone Acetamide ()

- Structure: 2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide.

- Key Differences :

- Core Structure : Indole-hydrazone scaffold (vs. triazole).

- Substituents : m-Tolyl acetamide is shared, but the hydrazone group introduces hydrogen-bonding capacity.

- Spectroscopy : Similar acetamide C=O stretch (IR ~1675 cm⁻¹) and m-tolyl aromatic signals (δ ~7.0–7.5 ppm) .

Comparative Analysis Table

Functional and Application Insights

- Bioactivity: Triazole-acetamide hybrids are often explored for antimicrobial or anticancer properties.

- Crystallography : Structural determination of analogs (e.g., ) frequently employs SHELX software, suggesting similar approaches for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.